molecular formula C10H11NO4 B14773709 7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine-3-carboxylic acid

7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine-3-carboxylic acid

Cat. No.: B14773709
M. Wt: 209.20 g/mol
InChI Key: ZQERHIOVLOOENW-UHFFFAOYSA-N
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Description

7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine-3-carboxylic acid is a chemical compound belonging to the class of benzoxazines Benzoxazines are heterocyclic compounds containing both nitrogen and oxygen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-5-bromophenol with 2-chloroacetyl chloride in the presence of a base such as sodium bicarbonate (NaHCO₃) and a phase-transfer catalyst like tetra-n-butylammonium bromide (TBAB) in a solvent such as chloroform . This reaction leads to the formation of the benzoxazine ring through acylation followed by intramolecular cyclization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic route to ensure high yield and purity, as well as cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into its reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzoxazines.

Scientific Research Applications

7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine-3-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and carboxylic acid groups play crucial roles in its interactions and applications.

Properties

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

7-methoxy-3,4-dihydro-2H-1,4-benzoxazine-3-carboxylic acid

InChI

InChI=1S/C10H11NO4/c1-14-6-2-3-7-9(4-6)15-5-8(11-7)10(12)13/h2-4,8,11H,5H2,1H3,(H,12,13)

InChI Key

ZQERHIOVLOOENW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC(CO2)C(=O)O

Origin of Product

United States

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